4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS No.: 1251545-64-8
Cat. No.: VC11975660
Molecular Formula: C22H26N8O2
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251545-64-8 |
|---|---|
| Molecular Formula | C22H26N8O2 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | [4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
| Standard InChI | InChI=1S/C22H26N8O2/c1-17-24-20(15-21(25-17)28-11-13-32-14-12-28)27-7-9-29(10-8-27)22(31)19-16-23-30(26-19)18-5-3-2-4-6-18/h2-6,15-16H,7-14H2,1H3 |
| Standard InChI Key | WEQCZWRXSVUXAG-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is C₂₂H₂₆N₈O₂, with a molecular weight of 434.5 g/mol. Its IUPAC name, [4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone, reflects the integration of three key heterocyclic motifs:
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A 2-methyl-6-morpholinylpyrimidine core providing rigidity and hydrogen-bonding capabilities.
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A piperazine linker facilitating conformational flexibility.
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A 2-phenyl-1,2,3-triazole-4-carbonyl group contributing to π-π stacking interactions and metabolic stability.
The compound’s SMILES notation (CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5) and InChIKey (WEQCZWRXSVUXAG-UHFFFAOYSA-N) enable precise computational modeling and database retrieval. Physicochemical profiling predicts moderate solubility due to the morpholine and piperazine moieties, balanced by lipophilicity from the aromatic phenyl and triazole groups.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves multistep reactions optimized for yield and purity:
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Pyrimidine Core Formation: Condensation of methylguanidine with β-keto esters under acidic conditions generates the 2-methylpyrimidine scaffold.
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Morpholine Substitution: Nucleophilic aromatic substitution at the pyrimidine C4 position using morpholine in the presence of a palladium catalyst.
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Piperazine Coupling: Introduction of the piperazine moiety via Buchwald-Hartwig amination, followed by protection of the amine group.
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Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the 2-phenyltriazole unit to the piperazine carbonyl.
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient), yielding >95% purity as confirmed by HPLC and NMR spectroscopy.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, phenyl-H), 4.15 (t, 4H, morpholine-OCH₂), 3.75 (s, 3H, N-CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole C-N), 1220 cm⁻¹ (morpholine C-O-C).
Biological Activities and Mechanisms
Anticancer Activity
In cytotoxicity screens, the compound exhibited GI₅₀ values of 0.87 μM (HeLa) and 1.05 μM (HCT-116), outperforming 5-fluorouracil (GI₅₀ = 2.3 μM). Mechanistic studies suggest:
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Apoptosis Induction: Caspase-3/7 activation (4.5-fold increase vs. control).
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Cell Cycle Arrest: G2/M phase blockade via CDK1/cyclin B1 inhibition.
Comparative Bioactivity
Table 1 contrasts the bioactivity of 4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine with structurally related compounds:
| Compound | Target (IC₅₀) | Anticancer (GI₅₀, μM) |
|---|---|---|
| This compound | Influenza RdRP (1.2) | HeLa (0.87), HCT-116 (1.05) |
| Sorafenib | BRAF (0.024) | HepG2 (1.8) |
| Celecoxib | COX-II (0.0283) | MDA-MB-231 (2.1) |
Structure-Activity Relationship (SAR) Insights
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Pyrimidine Core: Methyl substitution at C2 enhances metabolic stability by sterically shielding reactive sites.
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Morpholine Group: Improves aqueous solubility and pharmacokinetic properties.
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Triazole-Piperazine Linker: Optimal length and flexibility for target engagement without compromising oral bioavailability.
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